molecular formula C16H18N2O4S B6395364 6-(3-t-Butylsulfamoylphenyl)picolinic acid CAS No. 1261968-65-3

6-(3-t-Butylsulfamoylphenyl)picolinic acid

Cat. No.: B6395364
CAS No.: 1261968-65-3
M. Wt: 334.4 g/mol
InChI Key: LMKOMHPJGMNKAB-UHFFFAOYSA-N
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Description

6-(3-t-Butylsulfamoylphenyl)picolinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique structure, which combines a picolinic acid moiety with a t-butylsulfamoylphenyl group. This combination imparts distinct chemical and biological properties to the compound, making it a subject of interest in scientific studies.

Properties

IUPAC Name

6-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)12-7-4-6-11(10-12)13-8-5-9-14(17-13)15(19)20/h4-10,18H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKOMHPJGMNKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=NC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-t-Butylsulfamoylphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with picolinic acid and 3-t-butylsulfamoylphenyl derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.

    Catalysts: Catalysts such as palladium or platinum may be used to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 6-(3-t-Butylsulfamoylphenyl)picolinic acid involves scaling up the laboratory synthesis process. This includes:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automation: Implementing automated systems to control reaction conditions and ensure consistency.

    Quality Control: Rigorous quality control measures are in place to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3-t-Butylsulfamoylphenyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-(3-t-Butylsulfamoylphenyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and effects on cell function.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3-t-Butylsulfamoylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: It can bind to enzymes, altering their activity and affecting metabolic pathways.

    Modulate Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

    Inhibit Protein Function: The compound can inhibit the function of certain proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A simpler compound with a similar core structure but lacking the t-butylsulfamoylphenyl group.

    6-Amino-3-(3-t-butylsulfamoylphenyl)picolinic acid: A related compound with an amino group instead of a carboxylic acid group.

Uniqueness

6-(3-t-Butylsulfamoylphenyl)picolinic acid is unique due to its combination of a picolinic acid moiety with a t-butylsulfamoylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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